
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a tetrafluoropropoxy reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of non-flammable liquid electrolytes for safer batteries.
Mecanismo De Acción
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups but differ in their core structures.
4-Methyl-5-oxo-2-(2,2,3,3-tetrafluoropropoxy)-4,5-dihydrobenzo[d][1,3,2]dioxaphosphepine-4-carbonitrile 2-oxide: This compound has a similar tetrafluoropropoxy group but differs in its overall molecular framework.
Uniqueness
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide is unique due to its specific combination of a benzodioxaphosphole ring and a tetrafluoropropoxy group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
127054-63-1 |
|---|---|
Fórmula molecular |
C9H7F4O4P |
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C9H7F4O4P/c10-8(11)9(12,13)5-15-18(14)16-6-3-1-2-4-7(6)17-18/h1-4,8H,5H2 |
Clave InChI |
HDOPGHTUKVMYED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OP(=O)(O2)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





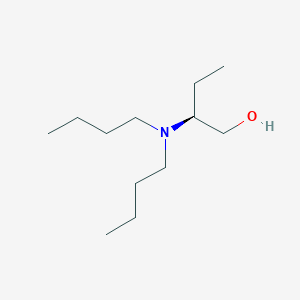
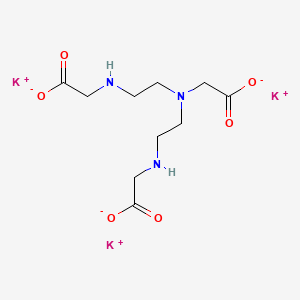
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)

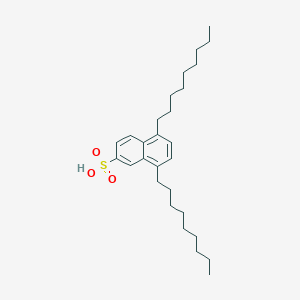
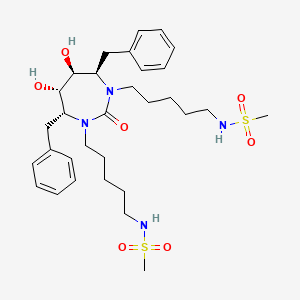

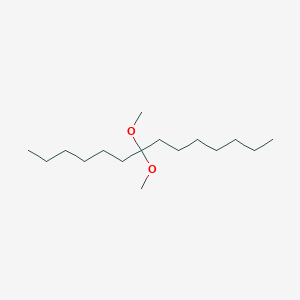
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
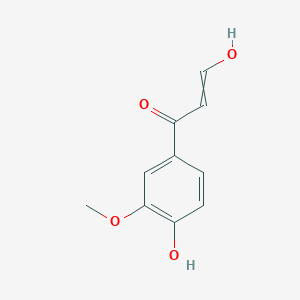
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
